N-Desmethyl Dextrorphan Hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H22BrNO |
|---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C16H21NO.BrH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m1./s1 |
InChI Key |
LJAQABDSIONCIU-KHUAAREISA-N |
Isomeric SMILES |
C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O.Br |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Br |
Origin of Product |
United States |
Pharmacological Profile and Receptor Interaction Research of N Desmethyl Dextrorphan Hydrobromide
N-Methyl-D-Aspartate (NMDA) Receptor Modulation Studies
N-Desmethyl Dextrorphan (B195859) is a well-established N-Methyl-D-Aspartate (NMDA) receptor antagonist. nih.gov Its interaction with this receptor is a key component of its pharmacological activity, distinguishing it from its parent compound, Dextromethorphan (B48470).
Characterization of Uncompetitive Antagonism at NMDA Receptors
N-Desmethyl Dextrorphan functions as a non-competitive, low-affinity antagonist at the NMDA receptor. rndsystems.comdrugbank.comnih.gov This mechanism is described as uncompetitive, meaning it binds to a site within the ion channel pore of the receptor. touro.edu This binding is voltage-dependent and occurs when the channel is in an open state, effectively blocking the flow of ions. touro.edunih.gov This action prevents neuronal damage and modulates pain sensation by inhibiting the effects of excitatory amino acids. nih.gov Studies using cultured rat hippocampal pyramidal neurons demonstrated that the blockade reduces the mean open times and the frequency of channel openings in a concentration-dependent manner, without altering the amplitude of the unitary currents. nih.gov
Comparative Potency and Kinetics with Dextromethorphan at NMDA Receptors
Research consistently demonstrates that N-Desmethyl Dextrorphan is a more potent NMDA receptor antagonist than its parent compound, Dextromethorphan. nih.gov Studies have shown that N-Desmethyl Dextrorphan (Dextrorphan) exhibits a tenfold greater affinity for the phencyclidine (PCP) binding site located within the NMDA receptor complex compared to Dextromethorphan. nih.gov While both compounds act as channel blockers, their kinetics differ. Dextromethorphan has faster dissociation kinetics from the NMDA receptor compared to N-Desmethyl Dextrorphan. touro.edu
| Compound | kon (M-1s-1) | koff (s-1) | Ki (µM) |
|---|---|---|---|
| Dextromethorphan | 1.1 x 105 | 0.29 | 2.6 |
| N-Desmethyl Dextrorphan (Dextrorphan) | 1.1 x 105 | 0.07 | 0.64 |
Data sourced from Parsons et al., 1995, as cited in a 2016 review. touro.edu
Investigation of Interactions with the NMDA Receptor-Channel Complex
The interaction of N-Desmethyl Dextrorphan with the NMDA receptor-channel complex is distinct from other antagonists like MK-801. nih.gov While both are noncompetitive antagonists, N-Desmethyl Dextrorphan is thought to act at a site that is shallower within the ion channel domain, potentially in the extracellular vestibule. nih.gov This is supported by findings that N-Desmethyl Dextrorphan can bind to the receptor even in its closed-channel state, unlike MK-801 which requires channel opening. nih.gov
Furthermore, mutagenesis studies have identified specific amino acid residues within the NMDA receptor subunit NR1 that are critical for the binding of N-Desmethyl Dextrorphan but not for MK-801. nih.gov This indicates that they possess distinct molecular determinants for high-affinity binding within the channel, despite sharing an overlapping mechanism of action. nih.gov Electrophysiological studies show the compound causes a concentration-dependent reduction in the probability of channel opening. nih.gov
Mechanisms of Glutamate (B1630785) Excitotoxicity Inhibition
A key consequence of N-Desmethyl Dextrorphan's antagonism at NMDA receptors is the inhibition of glutamate-induced excitotoxicity. nih.gov Excessive activation of NMDA receptors by the neurotransmitter glutamate can lead to a cascade of events causing neuronal damage and death. In murine neocortical cell cultures, N-Desmethyl Dextrorphan was found to significantly attenuate this neurotoxicity at concentrations of 10-100 microM. nih.gov This neuroprotective effect is directly linked to its ability to block the NMDA receptor, thereby preventing the pathological overstimulation caused by high levels of glutamate. rndsystems.comnih.govnih.gov
Sigma-1 Receptor Agonist Activity Research
In addition to its well-documented effects on the NMDA receptor, N-Desmethyl Dextrorphan also interacts significantly with Sigma-1 receptors.
Exploration of Sigma-1 Receptor-Mediated Cellular Mechanisms
Research indicates that dextrorphan, the N-demethylated metabolite of dextromethorphan, interacts with sigma-1 (σ1) receptors. nih.govplos.org These receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including the regulation of calcium homeostasis, mitochondrial function, and cellular stress responses. nih.gov
Agonist activity at sigma-1 receptors is a noted characteristic of dextromethorphan itself. touro.edutouro.eduplos.org Studies have shown that dextromethorphan binds to sigma-1 receptors with a notable affinity, having a Ki (inhibition constant) ranging from 138 to 652 nM. plos.orgnih.gov The interaction of dextromethorphan with sigma-1 receptors is complex, exhibiting characteristics of both competitive and non-competitive binding. plos.org This interaction is believed to contribute to some of its neuroprotective and antidepressant-like effects. plos.orgnih.govnih.gov
While much of the research has focused on the parent compound, the activity of dextrorphan at sigma-1 receptors is also a subject of investigation. Both dextromethorphan and dextrorphan have been shown to possess a high affinity for sigma-1 binding sites. nih.gov The activation of sigma-1 receptors can modulate several downstream signaling pathways, including the enhancement of serotonergic neuronal firing. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interaction Studies
Antagonism of Specific nAChR Subtypes (e.g., α3β4)
Both dextromethorphan and its metabolite, dextrorphan, have been demonstrated to function as antagonists at neuronal nicotinic acetylcholine receptors (nAChRs), with a particular potency noted at the α3β4 subtype. touro.edunih.govnih.govnih.gov In vitro studies using oocytes expressing various nAChR subtypes revealed that both compounds block the activation of α3β4, α4β2, and α7 receptors. nih.govnih.gov
Research has consistently highlighted that both dextromethorphan and dextrorphan are most potent in blocking the α3β4 nAChR subtype. nih.govnih.gov This antagonism is considered a significant aspect of their pharmacological profiles. touro.eduresearchgate.net The α3β4 subtype of nAChRs is implicated in drug addiction and other neurological processes. nih.gov
Neurotransmitter Transporter Modulation Research
Serotonin (B10506) Transporter (SERT) Inhibition Studies
Dextromethorphan is known to be an inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. touro.edunih.govresearchgate.netnih.gov This inhibition leads to an increase in the synaptic concentration of serotonin. researchgate.net The affinity of dextromethorphan for SERT is considered higher than that of ketamine. plos.org
Norepinephrine (B1679862) Transporter (NET) Inhibition Studies
In addition to its effects on serotonin, dextromethorphan also acts as an inhibitor of the norepinephrine transporter (NET). touro.edunih.govdrugbank.comresearchgate.net The NET is responsible for clearing norepinephrine from the synapse, and its inhibition leads to increased noradrenergic signaling. nih.gov
Neuropharmacological Research of N Desmethyl Dextrorphan Hydrobromide in Preclinical Models
Exploration of Anticonvulsant Properties in Experimental Systems
The anticonvulsant potential of N-Desmethyl Dextrorphan (B195859) has been evaluated in various experimental seizure models. A key model used in this research is the maximal electroshock (MES) test in rats, which induces tonic-clonic seizures.
In one study, the subcutaneous administration of N-Desmethyl Dextrorphan demonstrated a dose-dependent ability to block the tonic hindlimb extension phase of MES-induced seizures. nih.gov The compound also reduced the duration of tonic forelimb extension. nih.gov The anticonvulsant effect was found to be both linear and maximally effective. nih.gov Notably, N-Desmethyl Dextrorphan was found to be approximately 2.5 times more potent than the conventional antiepileptic drug, phenytoin, in this model. nih.gov
Further investigation into its mechanism of action revealed that the anticonvulsant effects of N-Desmethyl Dextrorphan are likely mediated through its interaction with the phencyclidine/N-methyl-D-aspartate (NMDA) receptor complex. nih.gov This is supported by the finding that its anticonvulsant activity was not blocked by the opioid antagonist, naloxone. nih.gov Additionally, pretreatment with N-Desmethyl Dextrorphan did not significantly potentiate the anticonvulsant effects of phenytoin, suggesting different primary mechanisms of action. nih.gov
In vitro studies using guinea pig neocortical brain slices have also provided evidence for the antiepileptic properties of N-Desmethyl Dextrorphan. In these experiments, N-Desmethyl Dextrorphan was shown to block interictal bursts and prolonged ictal epileptiform afterdischarges that were induced by a magnesium-free solution. nih.gov Intracellular recordings from these studies indicated that N-Desmethyl Dextrorphan blocks NMDA-induced depolarizations without altering intrinsic membrane properties. nih.gov
Table 1: Anticonvulsant Activity of N-Desmethyl Dextrorphan in Preclinical Models
| Experimental Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | Rats | Dose-dependent blockade of tonic hindlimb extension; 2.5 times more potent than phenytoin. | nih.gov |
| Mg2+-free solution in brain slices | Guinea Pig | Blocked interictal bursts and ictal epileptiform afterdischarges. | nih.gov |
| NMDA-induced lethality | Mice | Dextromethorphan (B48470), but not carbetapentane, protected against NMDA-induced lethality, suggesting NMDA antagonism is key to its anticonvulsant effect. | nih.gov |
Investigation of Neuroprotective Mechanisms in Central Nervous System Injury Models
The neuroprotective potential of N-Desmethyl Dextrorphan has been explored in a variety of preclinical models of central nervous system (CNS) injury. These investigations have aimed to elucidate the mechanisms by which this compound may mitigate neuronal damage.
Research into the neuroprotective effects of N-Desmethyl Dextrorphan in models of cerebral ischemia has yielded mixed results, particularly when considered as a metabolite of dextromethorphan. In a rabbit model of transient focal ischemia, while the parent compound dextromethorphan demonstrated a significant reduction in ischemic neuronal damage, drug level analysis suggested that this neuroprotection was not primarily mediated by its conversion to N-Desmethyl Dextrorphan. nih.gov This suggests that dextromethorphan itself may be the primary neuroprotective agent in this context.
However, other studies have highlighted the potential role of NMDA receptor antagonism, a key feature of N-Desmethyl Dextrorphan's pharmacology, in protecting against ischemic damage. nih.gov The overactivation of NMDA receptors is a critical step in the excitotoxic cascade that leads to neuronal death in ischemic conditions.
Preclinical studies investigating the role of N-Desmethyl Dextrorphan in traumatic brain injury (TBI) have largely been conducted through the administration of its parent compound, dextromethorphan. nih.govspandidos-publications.com These studies have shown that dextromethorphan can exert neuroprotective effects in various TBI models, including controlled cortical impact injuries. spandidos-publications.com The mechanisms underlying these effects are thought to involve the reduction of inflammation and excitotoxicity. spandidos-publications.com Given that N-Desmethyl Dextrorphan is a potent NMDA receptor antagonist, it is plausible that it contributes to the observed neuroprotection following TBI when formed from dextromethorphan, although direct administration studies are needed for confirmation.
In preclinical models of Parkinson's disease, research has primarily focused on the effects of dextromethorphan. Studies using the 6-hydroxydopamine (6-OHDA) rat model have shown that dextromethorphan can attenuate the loss of dopamine (B1211576) transporters. researchgate.netnih.gov In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, dextromethorphan administration was found to attenuate the loss of nigral dopaminergic neurons. nih.gov The neuroprotective effects of dextromethorphan in these models are thought to be mediated, at least in part, by the inhibition of neuroinflammatory processes. nih.govnih.gov While N-Desmethyl Dextrorphan is a known metabolite in these models, its specific contribution to the observed neuroprotection has not been fully elucidated.
A significant aspect of the neuroprotective potential of N-Desmethyl Dextrorphan's parent compound, dextromethorphan, appears to be its ability to modulate neuroinflammatory responses. nih.govspandidos-publications.com In various preclinical models, dextromethorphan has been shown to inhibit the activation of microglia, the resident immune cells of the CNS. nih.govspandidos-publications.comresearchgate.net This inhibition leads to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), nitric oxide, and superoxide (B77818) free radicals. nih.govspandidos-publications.com By suppressing microglial activation, dextromethorphan can mitigate inflammation-mediated neurodegeneration. nih.govmdpi.com Given that neuroinflammation is a common pathological feature in cerebral ischemia, TBI, and neurodegenerative diseases, this anti-inflammatory action is a key component of its neuroprotective profile. The extent to which N-Desmethyl Dextrorphan contributes to these anti-inflammatory effects when administered as dextromethorphan warrants further investigation.
Table 2: Neuroprotective Mechanisms of N-Desmethyl Dextrorphan and its Parent Compound in Preclinical Models
| Injury Model | Animal Model | Compound Administered | Key Findings | Reference |
|---|---|---|---|---|
| Focal Cerebral Ischemia | Rabbit | Dextromethorphan | Neuroprotection not primarily mediated by N-Desmethyl Dextrorphan. | nih.gov |
| Traumatic Brain Injury | Rat | Dextromethorphan | Reduced brain edema and neurological deficits. | spandidos-publications.com |
| Parkinson's Disease (6-OHDA) | Rat | Dextromethorphan | Attenuated loss of dopamine transporters. | researchgate.netnih.gov |
| Parkinson's Disease (MPTP) | Mouse | Dextromethorphan | Attenuated loss of nigral dopaminergic neurons. | nih.gov |
| Inflammation-mediated Neurodegeneration | Rat mesencephalic neuron-glia cultures | Dextromethorphan | Reduced microglial activation and production of pro-inflammatory mediators. | nih.gov |
Behavioral Pharmacology in Animal Models
The behavioral effects of N-Desmethyl Dextrorphan have been directly compared to its parent compound, dextromethorphan, in rodent models, revealing distinct pharmacological profiles.
In studies examining motor activity in rats, intraperitoneal administration of N-Desmethyl Dextrorphan produced a dose-dependent increase in locomotion and stereotyped behaviors, such as swaying and turning, accompanied by moderate ataxia. nih.gov This is in contrast to dextromethorphan, which induced a dose-dependent decrease in both locomotion and stereotyped behavior. nih.gov
The effects on learning and memory were assessed using the Morris water maze. N-Desmethyl Dextrorphan was found to impair spatial learning at higher doses, with a long-lasting effect at the highest dose tested. nih.gov It also appeared to slightly impair working memory at the highest dose. nih.gov In contrast, dextromethorphan did not impair spatial learning or reference memory at the tested doses. nih.gov These differing behavioral profiles suggest that while both are antitussives, N-Desmethyl Dextrorphan exhibits more pronounced phencyclidine (PCP)-like effects, likely due to its greater potency as an NMDA receptor antagonist. nih.gov
Table 3: Comparative Behavioral Effects of N-Desmethyl Dextrorphan and Dextromethorphan in Rats
| Behavioral Test | N-Desmethyl Dextrorphan | Dextromethorphan | Reference |
|---|---|---|---|
| Locomotor Activity | Dose-dependent increase in locomotion and stereotypies | Dose-dependent decrease in locomotion and stereotypies | nih.gov |
| Morris Water Maze (Spatial Learning) | Impaired at higher doses | No impairment at tested doses | nih.gov |
| Morris Water Maze (Working Memory) | Slightly impaired at the highest dose | No impairment at tested doses | nih.gov |
Characterization of Phencyclidine-Like Behavioral Effects in Animals
Research into the behavioral effects of N-Desmethyl Dextrorphan (3-HM) indicates a significant divergence from its metabolic precursor, Dextrorphan (DX), and the pharmacologically similar compound, Phencyclidine (PCP). While high doses of Dextromethorphan and its metabolite Dextrorphan are known to produce effects similar to dissociative anesthetics like PCP and Ketamine, 3-HM does not appear to share this profile. virginiaketamineinfusioncenter.comnih.gov
Studies in animal models have demonstrated that Dextrorphan administration induces dose-dependent locomotor hyperactivity, stereotyped behaviors (such as swaying and turning), and ataxia, which are characteristic PCP-like effects. nih.gov In contrast, the dextrorotatory stereoisomer of 3-HM is noted for its potent neuroprotective actions without inducing neuropsychotoxic side effects, such as dissociation or hallucinations, which are hallmarks of PCP intoxication. wikipedia.org
While drugs with PCP-like activity are known to affect motor function, often measured by turning behavior in animal models, 3-HM has been shown to be the most potent among Dextromethorphan analogs in attenuating behavioral damage in neurotoxicity models. nih.govnih.gov This suggests a neuroprotective rather than a psychotomimetic behavioral profile.
Table 1: Comparative Behavioral Profiles in Animal Models
| Compound | Observed Behavioral Effects | Reference |
|---|---|---|
| N-Desmethyl Dextrorphan (3-HM) | Attenuates behavioral damage in neurotoxicity models; lacks dissociative or hallucinatory effects. | wikipedia.orgnih.gov |
| Dextrorphan (DX) | Induces dose-dependent locomotor hyperactivity, stereotypies, and ataxia. | nih.gov |
| Phencyclidine (PCP) | Induces locomotor hyperactivity, stereotypy, ataxia, hallucinations, and distorted perceptions. | nih.govwikipedia.org |
Mechanistic Studies in Animal Models of Pain
The mechanisms underlying the effects of N-Desmethyl Dextrorphan (3-HM) in preclinical models differ notably from its parent compounds, which are primarily recognized as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govnih.gov While Dextromethorphan and Dextrorphan produce local anesthetic and analgesic effects, partly by blocking sodium channels and antagonizing NMDA receptors, 3-HM appears to operate through distinct pathways. wikipedia.orgresearchgate.netnih.gov
Crucially, the dextrorotatory isomer of 3-HM does not appear to bind to the NMDA receptor. wikipedia.org Instead, its neuroprotective properties, which can influence neuronal responses to damage and stress, are thought to arise from the inhibition of glutamate (B1630785) release. wikipedia.org This action is mediated by suppressing presynaptic voltage-dependent calcium (Ca2+) entry and protein kinase C activity. wikipedia.org
In studies using a rat sciatic nerve ligation model for neuropathic pain, the parent compound Dextromethorphan demonstrated analgesic properties, supporting the role of the NMDA pathway in pathological pain conditions. nih.gov However, the direct analgesic mechanisms of 3-HM in similar pain-specific models are less characterized, with research focusing more on its neuroprotective actions in models of neurodegenerative diseases. nih.govnih.gov For instance, in models of Parkinson's disease, 3-HM provides neuroprotection by modulating glial cell activity. nih.govnih.gov
Table 2: Mechanistic Findings for N-Desmethyl Dextrorphan (3-HM) in Preclinical Models
| Mechanism | Finding | Model System | Reference |
|---|---|---|---|
| Receptor Binding | Does not appear to bind to the NMDA receptor. | In vitro | wikipedia.org |
| Neurotransmitter Release | Inhibits glutamate release via suppression of presynaptic voltage-dependent Ca2+ entry. | In vitro | wikipedia.org |
| Glial Cell Modulation | Induces neurotrophic effects mediated by astroglia and reduces reactive microgliosis. | In vitro / In vivo (MPTP model) | nih.govnih.gov |
Systemic Impact on Neurotransmitter Systems
N-Desmethyl Dextrorphan (3-HM) exerts a distinct influence on neurotransmitter systems compared to its precursors. While Dextromethorphan is known for its multi-faceted pharmacology, including inhibition of serotonin (B10506) and norepinephrine (B1679862) transporters and agonism at sigma-1 receptors, the effects of 3-HM are more specifically targeted toward neuroprotection and glial cell modulation. touro.edu
The most significant impact of 3-HM on neurotransmitter systems is demonstrated in its ability to protect dopaminergic neurons. nih.govnih.gov In preclinical models of Parkinson's disease using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively damages these neurons, 3-HM treatment protected dopamine neurons in the substantia nigra and restored levels of dopamine and its metabolites in the striatum. nih.govnih.gov
Furthermore, the mechanism of 3-HM involves the modulation of glial cells, which indirectly impacts neuronal health and function. nih.gov In vitro studies have revealed two primary glia-dependent mechanisms:
Astrocyte-mediated neurotrophic effects : 3-HM stimulates astrocytes to increase the gene expression of neurotrophic factors, which support neuron survival. nih.gov
Microglia-mediated anti-inflammatory effects : It reduces the production of reactive oxygen species from microglia, thereby decreasing neuroinflammation and oxidative stress. nih.govnih.gov
By inhibiting presynaptic glutamate release, 3-HM directly modulates the activity of the primary excitatory neurotransmitter in the central nervous system. wikipedia.org This contrasts with its parent compounds, Dextromethorphan and Dextrorphan, whose primary interaction with the glutamatergic system is through antagonism of the NMDA receptor. touro.edunih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-Desmethyl Dextrorphan Hydrobromide | (+)-3-hydroxymorphinan; 3-HM |
| Dextromethorphan | DM |
| Dextrorphan | DX; DO |
| Phencyclidine | PCP |
| 3-methoxymorphinan | 3-MM |
| Norlevorphanol | |
| Glutamate | |
| Dopamine | DA |
| Serotonin | |
| Norepinephrine | |
| Ketamine |
Metabolic Pathways and Biotransformation of N Desmethyl Dextrorphan Hydrobromide
O-Demethylation Pathway from Dextromethorphan (B48470) as its Primary Formation Route
The principal metabolic pathway for dextromethorphan involves O-demethylation at the 3-position of the morphinan (B1239233) ring, leading to the formation of its major active metabolite, dextrorphan (B195859). researchgate.netnih.govwikipedia.org This conversion is a critical step in the metabolism of dextromethorphan, as dextrorphan itself exhibits significant pharmacological activity. nih.govwikipedia.orgnih.gov The process of O-demethylation accounts for a substantial portion of dextromethorphan's biotransformation, with studies indicating it contributes to at least 80% of the dextrorphan formed. nih.govwikipedia.orgresearchgate.net The rate and extent of this pathway are highly dependent on the activity of specific enzymes, which can vary significantly among individuals. nih.govwikipedia.org
Enzymatic Biotransformation Mediated by Cytochrome P450 Enzymes
The metabolism of dextromethorphan is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative biotransformation of a wide array of xenobiotics. researchgate.net
The O-demethylation of dextromethorphan to dextrorphan is primarily and overwhelmingly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govwikipedia.orgnih.govresearchgate.net CYP2D6 exhibits high affinity for dextromethorphan, making it the dominant enzyme responsible for dextrorphan formation at therapeutic concentrations. researchgate.netnih.govoup.com In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP2D6 is the main catalyst for this reaction. researchgate.netnih.govsemanticscholar.org The high efficiency of this enzyme in metabolizing dextromethorphan has led to the use of dextromethorphan as a probe drug to assess an individual's CYP2D6 activity level, or phenotype. nih.govnih.govnih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Km (Michaelis constant) | 3.7 µM | researchgate.net |
| Vmax (Maximum reaction velocity) | 11.9 pmol/pmol P450/min | researchgate.net |
| Intrinsic Clearance (Vmax/Km) | 2.98 L/pmol P450/min | researchgate.net |
Although less efficient than CYP2D6, other enzymes, including CYP3A4, CYP2C9, CYP2C18, and CYP2B6, can also contribute to the O-demethylation of dextromethorphan to form dextrorphan, particularly at higher substrate concentrations. researchgate.netnih.govoup.com However, these enzymes have a much lower affinity (higher Km) for dextromethorphan for this specific reaction compared to CYP2D6. researchgate.netoup.com CYP3A4 is also involved in the further metabolism of dextrorphan through N-demethylation to 3-hydroxymorphinan. researchgate.netresearchgate.netresearchgate.net
| Metabolic Pathway | Primary Enzyme | Other Contributing Enzymes | Metabolite Formed |
|---|---|---|---|
| O-demethylation | CYP2D6 (>80%) | CYP3A4, CYP2C9, CYP2C19, CYP2B6 | Dextrorphan |
| N-demethylation | CYP3A4 (>90%) | CYP2D6, CYP2B6 | 3-Methoxymorphinan |
The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning there are many different versions (alleles) of this gene within the human population. frontiersin.orgnih.govtandfonline.com These genetic variations can lead to the production of enzymes with varying levels of activity, from no activity to increased activity. tandfonline.com This genetic polymorphism is a major source of inter-individual variability in drug metabolism. researchgate.netfrontiersin.org
Based on their genetic makeup, individuals can be classified into different metabolizer phenotypes:
Poor Metabolizers (PMs): These individuals carry two non-functional alleles, resulting in a lack of or severely deficient CYP2D6 enzyme activity. nih.govtandfonline.com In PMs, the metabolism of dextromethorphan to dextrorphan is extremely slow. nih.govfrontiersin.org The frequency of the PM phenotype is estimated to be between 5% and 10% in Caucasian populations. researchgate.netnih.gov
Intermediate Metabolizers (IMs): These individuals have decreased, but not absent, CYP2D6 activity.
Extensive Metabolizers (EMs): This group has normal CYP2D6 activity and carries at least one functional allele. nih.govtandfonline.com They metabolize dextromethorphan efficiently.
Ultrarapid Metabolizers (UMs): These individuals possess multiple copies of the functional CYP2D6 gene, leading to significantly increased enzyme activity and very rapid metabolism of dextromethorphan. frontiersin.org
These differences in metabolic capacity significantly impact the pharmacokinetics of dextromethorphan and the formation of dextrorphan. nih.govnih.govnih.gov For instance, after a standard dose of dextromethorphan, PMs will have much higher plasma concentrations of the parent drug and lower concentrations of dextrorphan compared to EMs. nih.govresearchgate.net
| Phenotype | CYP2D6 Activity | Effect on Dextromethorphan Metabolism | Common Alleles |
|---|---|---|---|
| Poor Metabolizer (PM) | Absent or greatly reduced | Slow O-demethylation; high dextromethorphan/dextrorphan ratio | 3, *4, *5, *6 |
| Intermediate Metabolizer (IM) | Decreased | Reduced O-demethylation rate compared to EMs | e.g., *10, *17, *41 |
| Extensive (Normal) Metabolizer (EM) | Normal | Efficient O-demethylation to dextrorphan | 1, *2 |
| Ultrarapid Metabolizer (UM) | Increased | Very rapid O-demethylation; low dextromethorphan exposure | Gene duplications (e.g., *1xN, *2xN) |
Further Metabolism: Glucuronidation Pathways
Following its formation, dextrorphan undergoes further metabolism, primarily through a Phase II conjugation reaction known as glucuronidation.
Glucuronidation is a major pathway for the detoxification and elimination of many drugs and metabolites. This reaction involves the transfer of glucuronic acid to the substrate, which increases its water solubility and facilitates its excretion, mainly in the urine. nih.govyoutube.com The glucuronidation of dextrorphan is catalyzed by a family of enzymes called Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). researchgate.netfrontiersin.org
Specifically, dextrorphan is rapidly conjugated to form dextrorphan-O-glucuronide. nih.govresearchgate.netfrontiersin.org Research has identified that UGT isoforms from the UGT2B family, including UGT2B4, UGT2B7, UGT2B15, and UGT2B17, are primarily responsible for this reaction. researchgate.net Among these, UGT2B15 is reported to have the most significant contribution to the glucuronidation of dextrorphan. nih.govresearchgate.netresearchgate.net Unlike the CYP2D6 pathway, the glucuronidation of dextrorphan does not appear to exhibit the same degree of genetic polymorphism. nih.gov
Characterization of Glucuronide Conjugates (e.g., Dextrorphan-O-Glucuronide)
The biotransformation of dextromethorphan metabolites culminates in conjugation reactions, primarily glucuronidation, which facilitates their elimination from the body. Both dextrorphan and 3-hydroxymorphinan (N-desmethyl dextrorphan) undergo extensive phase II metabolism to form glucuronide conjugates. nih.govtaylorandfrancis.com These conjugated metabolites are the major urinary excretion products, with studies indicating that dextrorphan and 3-hydroxymorphinan are excreted largely (>95%) in this form. nih.govricardinis.pt
The process of glucuronidation involves the enzymatic transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the metabolite. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Specifically, the formation of dextrorphan-O-glucuronide and 3-hydroxymorphinan-O-glucuronide is mediated by several UGT isoforms, including UGT2B4, UGT2B7, UGT2B15, and UGT2B17. smpdb.ca Among these, UGT2B15 is reported to have the most significant contribution to the glucuronidation of dextrorphan. nih.gov
In individuals classified as extensive metabolizers for the CYP2D6 enzyme, these glucuronides are the most abundant metabolites found in urine and plasma. researchgate.netnih.gov The conversion to water-soluble glucuronides is a critical step that decreases the pharmacological activity of the metabolites and enhances their renal clearance. smpdb.ca
A study involving 21 extensive metabolizers provided quantitative data on the urinary excretion of these conjugates over a 6-hour period following dextromethorphan administration, highlighting their prominence in the metabolite profile. nih.gov
Table 1: Urinary Excretion of Glucuronide Conjugates in Extensive Metabolizers (n=21)
| Metabolite Conjugate | 6-Hour Urinary Excretion (micromoles) |
|---|---|
| Dextrorphan-O-Glucuronide (DORGlu) | 10 - 44 |
| 3-Hydroxymorphinan-O-Glucuronide (HOMGlu) | 5 - 17 |
Data sourced from a study on 21 extensive metabolizers, showing the range of excretion for the two primary glucuronide conjugates. nih.gov
Comparative Analysis with Other Dextromethorphan Metabolites (e.g., 3-Methoxymorphinan, 3-Hydroxymorphinan)
N-desmethyl dextrorphan, also known as 3-hydroxymorphinan, is a secondary metabolite in the complex biotransformation pathway of dextromethorphan. Its formation is dependent on the initial metabolism of dextromethorphan into one of two primary metabolites: dextrorphan or 3-methoxymorphinan. nih.govnih.gov
The metabolic fate of dextromethorphan is dictated by two competing primary pathways:
O-demethylation: This is the major pathway in most individuals, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov It results in the formation of dextrorphan. This pathway is subject to genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor vs. extensive). nih.govnih.gov
N-demethylation: This is generally a minor pathway, leading to the formation of 3-methoxymorphinan. nih.govresearchgate.net This reaction is primarily mediated by the CYP3A subfamily of enzymes, particularly CYP3A4 and CYP3A5. taylorandfrancis.comricardinis.ptnih.gov Research also suggests a potential contribution from CYP2B6. nih.gov
Both of these primary metabolites serve as precursors to 3-hydroxymorphinan through subsequent demethylation reactions: taylorandfrancis.comricardinis.pt
Dextrorphan undergoes N-demethylation to form 3-hydroxymorphinan, a reaction catalyzed by CYP3A4/5. taylorandfrancis.comricardinis.pt
3-Methoxymorphinan undergoes O-demethylation to form 3-hydroxymorphinan, which is catalyzed by CYP2D6. taylorandfrancis.comricardinis.pt
Therefore, the formation of 3-hydroxymorphinan is dependent on the activity of both CYP2D6 and CYP3A enzymes. In extensive metabolizers of CYP2D6, the pathway through dextrorphan is predominant, while in poor metabolizers, the pathway via 3-methoxymorphinan becomes more significant. taylorandfrancis.com
Table 2: Metabolic Pathways of Dextromethorphan and its Key Metabolites
| Parent Compound | Metabolic Reaction | Resulting Metabolite | Primary Enzyme(s) |
|---|---|---|---|
| Dextromethorphan | O-demethylation | Dextrorphan | CYP2D6 |
| Dextromethorphan | N-demethylation | 3-Methoxymorphinan | CYP3A4/5 |
| Dextrorphan | N-demethylation | 3-Hydroxymorphinan | CYP3A4/5 |
| 3-Methoxymorphinan | O-demethylation | 3-Hydroxymorphinan | CYP2D6 |
Summary of the primary and secondary demethylation pathways in dextromethorphan metabolism. taylorandfrancis.comricardinis.ptnih.gov
Kinetic studies in rat liver microsomes have been used to compare the efficiency of the two pathways leading to 3-hydroxymorphinan, demonstrating significant differences between extensive metabolizer (Sprague-Dawley) and poor metabolizer (Dark Agouti) rat models. nih.gov
Table 3: Comparative Enzyme Kinetics for 3-Hydroxymorphinan Formation in Rat Liver Microsomes
| Metabolic Pathway | Rat Strain (Metabolizer Type) | Vmax (nmol/mg/hr) | Km (μM) | Intrinsic Clearance (Vmax/Km) (mL/hr/mg) |
|---|---|---|---|---|
| 3-Methoxymorphinan → 3-Hydroxymorphinan (O-demethylation) | Sprague-Dawley (Extensive) | 35.95 | 1.76 | 20.77 |
| Dark Agouti (Poor) | 11.5 | 108.7 | 0.11 | |
| Dextrorphan → 3-Hydroxymorphinan (N-demethylation) | Sprague-Dawley (Extensive) | No significant difference between strains | ||
| Dark Agouti (Poor) | No significant difference between strains |
Kinetic parameters illustrating the difference in O-demethylation of 3-methoxymorphinan between metabolizer phenotypes in rats. nih.gov
Ontogeny of Metabolic Enzyme Activity Relevant to N-Desmethyl Dextrorphan Formation
The formation of N-desmethyl dextrorphan (3-hydroxymorphinan) relies on the sequential action of CYP2D6 and CYP3A enzymes. The developmental trajectory, or ontogeny, of these enzymes is crucial for understanding the metabolic profile of dextromethorphan in infants and children.
CYP2D6 Activity: Studies on the development of drug-metabolizing enzymes show that CYP2D6 activity matures rapidly after birth. In healthy infants, CYP2D6 activity, as measured by dextromethorphan O-demethylation, is detectable and consistent with the individual's genotype by two weeks of age. nih.gov Research indicates that this enzyme's activity does not significantly change throughout the remainder of the first year of life. nih.gov While CYP2D6 RNA is present in fetal liver tissue, the corresponding protein and its metabolic activity are generally not detectable until after birth. nih.gov
CYP3A Activity: In contrast to CYP2D6, the CYP3A family of enzymes exhibits a different developmental pattern. CYP3A activity, which is responsible for the N-demethylation of both dextromethorphan and dextrorphan, is detectable in the fetal liver as early as the 17th week of gestation. nih.gov However, studies in infants have shown that the N-demethylation pathway develops more slowly and gradually over the first year of life compared to the rapidly maturing O-demethylation pathway. nih.gov This suggests that while CYP3A is present early, its full metabolic capacity continues to increase throughout infancy.
This differential maturation of the key enzymes has significant implications for the metabolic pathways leading to 3-hydroxymorphinan in early life. The capacity to form dextrorphan via CYP2D6 is established very early postnatally, whereas the capacity to form 3-methoxymorphinan and subsequently convert dextrorphan to 3-hydroxymorphinan via CYP3A follows a more gradual developmental course.
Table 4: Ontogeny of Key Enzymes in N-Desmethyl Dextrorphan (3-Hydroxymorphinan) Formation
| Enzyme | Relevant Metabolic Step(s) | Developmental Profile |
|---|---|---|
| CYP2D6 | Dextromethorphan → Dextrorphan 3-Methoxymorphinan → 3-Hydroxymorphinan | - Activity not detectable in fetus.
|
| CYP3A | Dextromethorphan → 3-Methoxymorphinan Dextrorphan → 3-Hydroxymorphinan | - Activity is detectable in fetal liver from the 17th week of gestation. nih.gov |
A summary of the developmental patterns of the primary enzymes involved in the metabolic pathways leading to 3-hydroxymorphinan. nih.govnih.gov
Synthetic Methodologies and Chemical Characterization in Research
Synthetic Routes for N-Desmethyl Dextrorphan (B195859) Hydrobromide
The primary route to obtaining N-Desmethyl Dextrorphan involves the chemical modification of its parent compound, dextromethorphan (B48470).
The N-demethylation of dextromethorphan is a key chemical transformation for producing N-Desmethyl Dextrorphan. epo.org This process involves the removal of the methyl group from the nitrogen atom at position 17 of the morphinan (B1239233) ring system. researchgate.net Several strategies have been developed to achieve this transformation.
Historically, methods such as the von Braun reaction using cyanogen (B1215507) bromide were known but are often avoided due to the high toxicity of the reagent. semanticscholar.org Other approaches include photochemical N-demethylation and the non-classical Polonovski reaction, which can yield the desired product, though sometimes in moderate yields. semanticscholar.orgvapourtec.com A widely applied and more contemporary strategy involves the use of chloroformate esters. semanticscholar.orgnih.gov This method proceeds by reacting dextromethorphan with a chloroformate reagent to form an intermediate carbamate (B1207046), which is then cleaved to yield the secondary amine, N-Desmethyl Dextrorphan. nih.gov
The choice of reagent significantly impacts the efficiency and outcome of the N-demethylation process. Chloroformate esters are frequently preferred for this reaction. semanticscholar.org
One effective reagent is 2,2,2-trichloroethyl chloroformate. nih.govnih.gov In this process, dextromethorphan free base is refluxed with the reagent in a solvent like toluene. semanticscholar.org The resulting trichloroethyl carbamate intermediate can be purified via column chromatography to ensure high quality. semanticscholar.org The protective trichloroethoxycarbonyl group is subsequently removed using zinc dust in acetic acid. semanticscholar.orgnih.gov This step leads to the formation of a zinc salt, from which the final N-Desmethyl Dextrorphan free base is liberated by treatment with a base such as sodium hydroxide. semanticscholar.orgnih.gov
Other chloroformates, such as 1-chloroethyl chloroformate, have also been utilized. google.com The reaction conditions, including the choice of solvent (e.g., toluene, chloroform), base (e.g., sodium hydroxide), and purification methods, are all critical parameters that are optimized to maximize the yield and purity of the final product. semanticscholar.orgchemicalbook.com
| Reagent Class | Specific Reagent | Key Reaction Steps | Reference |
| Chloroformate Esters | 2,2,2-Trichloroethyl chloroformate | 1. Reaction with Dextromethorphan to form a carbamate intermediate. 2. Cleavage of the carbamate with zinc and acetic acid. | semanticscholar.orgnih.gov |
| 1-Chloroethyl chloroformate | 1. Reaction with Dextromethorphan. 2. Removal of the resulting carbamate functionality with heat in methanol. | google.com | |
| Other Methods | Cyanogen Bromide | von Braun Reaction (less common due to toxicity). | semanticscholar.org |
| m-Chloroperbenzoic acid (m-CPBA) | Polonovski Reaction: N-oxidation followed by iron-catalyzed demethylation. | vapourtec.com |
Synthesis of Deuterated Analogs for Pharmacokinetic and Metabolic Research
N-Desmethyl Dextrorphan serves as a crucial intermediate in the synthesis of stable isotope-labeled compounds, which are invaluable tools in drug metabolism and pharmacokinetic (DMPK) research. researchgate.netsemanticscholar.org
The synthesis of deuterated analogs, such as N-CD₃-dextromethorphan, begins with N-Desmethyl Dextrorphan. semanticscholar.org The key step is the alkylation of the secondary amine of N-Desmethyl Dextrorphan using a deuterated reagent. semanticscholar.org Iodomethane-d₃ (CD₃I) is a common reagent for this purpose. semanticscholar.org
The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). semanticscholar.orgumich.edu The base deprotonates the amine, making it a more effective nucleophile to react with the iodomethane-d₃. This methylation step re-introduces a methyl group onto the nitrogen atom, but this time it is a trideuterated methyl group (-CD₃). semanticscholar.org This process has been shown to achieve high conversion rates of over 95%. semanticscholar.orgumich.edu The resulting N-CD₃-dextromethorphan can be further O-demethylated using reagents like hydrogen bromide to produce N-CD₃-dextrorphan, another important deuterated metabolite. semanticscholar.org
Stable isotope labeled derivatives are essential for pharmacokinetic studies. researchgate.netsemanticscholar.orggoogle.com The incorporation of deuterium (B1214612) atoms creates a compound that is chemically identical to its non-deuterated counterpart but has a higher mass. acanthusresearch.com This mass difference allows the labeled compound and its metabolites to be distinguished from their naturally occurring analogs by mass spectrometry. semanticscholar.orgacanthusresearch.com
In research, a deuterated version of a drug can be administered, and its journey through the body can be precisely tracked. epo.orggoogle.com This is particularly useful for:
Metabolite Quantitation: Accurately measuring the concentration of drug metabolites, like dextrorphan, in biological fluids such as plasma and urine. epo.orgacanthusresearch.com
Pathway Elucidation: Understanding the biotransformation pathways of a drug. For instance, the metabolism of deuterated dextromethorphan mirrors the O- and N-demethylation pathways of the non-deuterated drug, which are mediated by cytochrome P450 enzymes. epo.orggoogle.com
Bioavailability Studies: Using the labeled compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate quantification of the drug in biological samples. researchgate.net
Analytical Techniques for Structural Elucidation and Purity Assessment
A suite of analytical methods is employed to confirm the identity, structure, and purity of synthesized N-Desmethyl Dextrorphan and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the synthesized compounds. semanticscholar.orgresearchgate.net It is used to separate the target compound from any starting materials, intermediates, or byproducts. semanticscholar.org For instance, the purity of the trichloroethyl carbamate intermediate and the final N-CD₃-dextromethorphan product has been confirmed to be greater than 99% using HPLC. semanticscholar.orgfishersci.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to verify the purity and isotopic enrichment of the deuterated analogs. semanticscholar.orgumich.edu
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for structural elucidation. researchgate.netscholaris.ca It provides detailed information about the chemical structure of the molecule, confirming that the N-demethylation has occurred and, in the case of deuterated analogs, verifying the position of the deuterium atoms. researchgate.net
Mass Spectrometry (MS), particularly techniques like Fast Atom Bombardment (FAB) MS, is used to confirm the molecular weight of the synthesized compounds. semanticscholar.org For deuterated analogs, MS is crucial for determining the level of isotopic enrichment by comparing the mass-to-charge (m/z) ratio of the labeled compound to its unlabeled counterpart. semanticscholar.org
| Analytical Technique | Purpose | Key Findings/Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of compounds. researchgate.netasianpubs.org | Confirmed purity of >99% for intermediates and final products. semanticscholar.org Used for routine analysis in pharmaceutical dosage forms. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity analysis and detection of contaminants. umich.edu | Checked the quality and isotopic enrichment of N-CD₃ derivatives. semanticscholar.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. researchgate.netscholaris.ca | Verified the removal of the N-methyl group and confirmed the structure of the final compounds. researchgate.net |
| Mass Spectrometry (MS/FAB MS) | Molecular weight confirmation and isotopic purity. semanticscholar.org | Determined the m/z of protonated molecular ions to confirm mass and isotopic enrichment of deuterated analogs. semanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of N-Desmethyl Dextrorphan and its derivatives. While specific NMR data for the hydrobromide salt is not extensively published, analysis of related structures such as the dextrorphan base and its N-methylated precursor, dextromethorphan, provides valuable insights into the expected spectral features.
In a study involving the synthesis of deuterated dextromethorphan derivatives, the ¹H NMR spectrum of the dextrorphan base was recorded in DMSO-d₆. semanticscholar.org For the N-CD₃-dextromethorphan HCl salt, a related compound, the NMR spectrum was analyzed in a pyridine-d₅:D₂O mixture. researchgate.net The ¹H NMR spectrum of dextromethorphan hydrobromide itself can be complex due to α,β-protonation, which can complicate the determination of certain structural features. semanticscholar.org
Table 1: Representative ¹H NMR Chemical Shifts for Related Morphinan Structures
| Compound | Solvent | Key Proton Signal | Chemical Shift (ppm) | Reference |
| Dextrorphan Base | DMSO-d₆ | N-CH₃ | ~2.3 | semanticscholar.orgresearchgate.net |
| N-CD₃-dextromethorphan HCl | pyridine-d₅:D₂O | N-CH₃ | ~2.9 | researchgate.net |
Note: This table presents data from closely related compounds to infer the expected spectral regions for N-Desmethyl Dextrorphan Hydrobromide.
Mass Spectrometry (MS) Techniques for Molecular Identification
Mass spectrometry is a critical tool for confirming the molecular weight and identifying the fragmentation patterns of N-Desmethyl Dextrorphan and its analogs. Various ionization techniques and mass analyzers have been employed in its characterization.
Fast Atom Bombardment (FAB) mass spectrometry of dextromethorphan hydrobromide monohydrate shows a prominent protonated molecular ion [M+H]⁺ at m/z 272. semanticscholar.org Electron Ionization (EI) mass spectrometry of dextromethorphan reveals a molecular ion at m/z 271, with a significant fragment resulting from the loss of the C₃H₇N bridge to give an ion at m/z 214. researchgate.net
For the simultaneous determination of dextromethorphan and its metabolites, including 3-methoxymorphinan (an N-desmethylated intermediate), a UPLC-MS/MS method has been developed. nih.gov The multiple reaction monitoring (MRM) transition for 3-methoxymorphinan was identified as m/z 258 > 213. nih.gov In another study using GC-MS for the analysis of dextromethorphan and its metabolites, derivatization with silylating agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is often employed to increase volatility. nih.govresearchgate.net
Table 2: Key Mass Spectrometry Data for Dextromethorphan and its Metabolites
| Compound | Ionization Technique | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Dextromethorphan | FAB | 272 | - | semanticscholar.org |
| Dextromethorphan | EI | 271 | 214 | researchgate.net |
| 3-Methoxymorphinan | UPLC-MS/MS | 258 | 213 | nih.gov |
Note: This table provides mass spectral data for dextromethorphan and a key N-desmethylated metabolite, which are structurally relevant to this compound.
Chromatographic Methods (e.g., HPLC, GC-MS, UPLC-MS/MS) for Purity and Separation
A variety of chromatographic techniques are utilized for the separation, purification, and quantitative analysis of N-Desmethyl Dextrorphan and related compounds from complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC methods have been developed for the simultaneous determination of dextromethorphan and its metabolites. One such method utilized a Phenyl analytical column connected in series with a Nitrile analytical column. The mobile phase consisted of an aqueous solution of 1.5% acetic acid and 0.1% triethylamine (B128534) mixed with acetonitrile (B52724) (75:25, v/v), with fluorescence detection. nih.gov Another HPLC method for analyzing dextromethorphan hydrobromide in a cough syrup formulation employed a C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer at pH 2.5. researchgate.net For the separation of dextromethorphan and its main metabolites in plasma, a C18 column with a gradient elution of a phosphate buffer, methanol, and tetrahydrofuran has been reported. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of dextromethorphan and its metabolites, often requiring derivatization to enhance volatility. A validated SIM GC-MS method was developed for the simultaneous determination of dextromethorphan and its metabolites, including 3-methoxymorphinan and 3-hydroxymorphinan, without derivatization. nih.gov Other GC-MS methods involve hydrolysis of urine samples followed by extraction and derivatization with reagents such as MSTFA. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides high sensitivity and selectivity for the analysis of these compounds. A UPLC-MS/MS method for the simultaneous quantification of dextromethorphan and its metabolites, including 3-methoxymorphinan, in human plasma utilized a C18 column with a gradient elution of acetonitrile. nih.gov The total cycle time for this method was 7 minutes, with 3-methoxymorphinan eluting at 2.8 minutes. nih.gov
Table 3: Summary of Chromatographic Conditions for the Analysis of Dextromethorphan and its Metabolites
| Technique | Column | Mobile Phase/Eluent | Detection | Reference |
| HPLC | Phenyl and Nitrile | Acetonitrile/Aqueous Acetic Acid with Triethylamine | Fluorescence | nih.gov |
| HPLC | C18 | Acetonitrile/Phosphate Buffer (pH 2.5) | UV | researchgate.net |
| HPLC | C18 | Methanol/Tetrahydrofuran/Phosphate Buffer (pH 3) | Fluorescence | nih.gov |
| GC-MS | Not specified | - | Mass Spectrometry (SIM) | nih.gov |
| UPLC-MS/MS | C18 | Acetonitrile/Water (gradient) | Tandem Mass Spectrometry | nih.gov |
N Desmethyl Dextrorphan Hydrobromide As a Research Probe and Tool
Utility in Dextromethorphan (B48470) Metabolism and Pharmacodynamics Research
The study of N-Desmethyl Dextrorphan (B195859) is integral to understanding the full metabolic fate and resulting pharmacodynamics of dextromethorphan. Dextromethorphan undergoes two primary metabolic transformations: O-demethylation to its major active metabolite, dextrorphan, and N-demethylation to 3-methoxymorphinan. touro.edunih.gov Both of these primary metabolites are further metabolized to form N-Desmethyl Dextrorphan (3-hydroxymorphinan). nih.govdrugbank.com
This metabolic cascade is crucial because the pharmacological activity of dextromethorphan administration is a composite of the effects of the parent drug and its metabolites. nih.govricardinis.pt Dextrorphan, for instance, is known to be an active metabolite. nih.gov Research investigating the concentrations of various metabolites, including N-Desmethyl Dextrorphan and its glucuronide conjugates, allows for a comprehensive mapping of these pathways. nih.govresearchgate.net In extensive metabolizers of dextromethorphan, conjugated 3-hydroxymorphinan is a major metabolite found in plasma. nih.gov By quantifying the formation of N-Desmethyl Dextrorphan, researchers can elucidate the relative contributions of the O-demethylation and N-demethylation pathways, providing a more complete picture of dextromethorphan's disposition and its subsequent clinical effects. nih.gov
Table 1: Metabolic Pathways of Dextromethorphan
| Precursor Compound | Enzyme(s) | Metabolite |
|---|---|---|
| Dextromethorphan | CYP2D6, CYP2C9 | Dextrorphan |
| Dextromethorphan | CYP3A4, CYP2D6, CYP2C9 | 3-Methoxymorphinan |
| Dextrorphan | CYP3A4, CYP2D6 | N-Desmethyl Dextrorphan (3-Hydroxymorphinan) |
| 3-Methoxymorphinan | CYP2D6 | N-Desmethyl Dextrorphan (3-Hydroxymorphinan) |
| Dextrorphan | UGTs | Dextrorphan-O-glucuronide |
| N-Desmethyl Dextrorphan | UGTs | 3-Hydroxymorphinan-O-glucuronide |
This table summarizes the primary metabolic pathways leading to and from N-Desmethyl Dextrorphan. Data sourced from touro.edunih.govdrugbank.com.
Application in Cytochrome P450 Enzyme Phenotyping Assays (e.g., CYP2D6 Activity Assessment)
Dextromethorphan is a classic probe drug used for phenotyping the activity of the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. nih.govresearchgate.net This phenotyping is typically accomplished by calculating the metabolic ratio of dextromethorphan to its primary CYP2D6-mediated metabolite, dextrorphan, in plasma or urine. researchgate.netresearchgate.netnih.gov
The analysis of N-Desmethyl Dextrorphan provides additional, valuable data for these phenotyping studies. The formation of N-Desmethyl Dextrorphan is catalyzed by CYP2D6 (from 3-methoxymorphinan) and CYP3A4 (from dextrorphan). drugbank.com The concentrations of N-Desmethyl Dextrorphan and its conjugates differ significantly between individuals with different CYP2D6 genotypes. nih.gov For example, in poor metabolizers who lack CYP2D6 activity, the formation of dextrorphan and subsequently N-Desmethyl Dextrorphan is significantly reduced, while plasma concentrations of the parent drug, dextromethorphan, are much higher. touro.edunih.gov Conversely, in extensive metabolizers, glucuronide conjugates of dextrorphan and N-Desmethyl Dextrorphan are the most abundant metabolites excreted. researchgate.net Therefore, measuring the full profile of metabolites, including N-Desmethyl Dextrorphan, allows for a more refined and robust assessment of an individual's metabolic phenotype, complementing the primary dextromethorphan/dextrorphan ratio. nih.gov
Table 2: Kinetic Parameters of Dextromethorphan Metabolism in Rat Liver Microsomes
| Metabolic Pathway | Rat Strain | Km (µM) | Vmax (nmol/mg/hr) | Intrinsic Clearance (mL/hr/mg) |
|---|---|---|---|---|
| DM → Dextrorphan (High Affinity) | Sprague-Dawley (EM) | 2.5 | 51.04 | 20.04 |
| DM → Dextrorphan | Dark Agouti (PM) | 55.6 | 16.84 | 0.31 |
| 3-Methoxymorphinan → 3-Hydroxymorphinan | Sprague-Dawley (EM) | 1.76 | 35.95 | 20.77 |
| 3-Methoxymorphinan → 3-Hydroxymorphinan | Dark Agouti (PM) | 108.7 | 11.5 | 0.11 |
| Dextrorphan → 3-Hydroxymorphinan | Sprague-Dawley (EM) | N/A | N/A | N/A |
| Dextrorphan → 3-Hydroxymorphinan | Dark Agouti (PM) | N/A | N/A | N/A |
This table shows kinetic data from an in vitro study comparing extensive metabolizer (Sprague-Dawley) and poor metabolizer (Dark Agouti) rat models, highlighting the significant differences in the formation of dextrorphan and N-Desmethyl Dextrorphan (3-Hydroxymorphinan). Data sourced from nih.gov. Note: "N/A" indicates that the kinetics for dextrorphan N-demethylation did not differ significantly between strains in this study.
Development and Evaluation of Chemical Probes Based on its Molecular Structure
The morphinan (B1239233) scaffold, which forms the core of N-Desmethyl Dextrorphan, is a valuable template in medicinal chemistry for the development of new research tools and therapeutic agents. While there is limited information on chemical probes developed directly from the N-Desmethyl Dextrorphan molecule itself, the utility of its close structural relatives as chemical intermediates is well-documented.
One notable example is the use of N-desmethyl-dextromethorphan (3-methoxymorphinan), a direct metabolic precursor to N-Desmethyl Dextrorphan, as a key intermediate in the synthesis of deuterated dextromethorphan derivatives. semanticscholar.org These deuterated compounds serve as critical tools in pharmacokinetic studies, allowing for precise tracking and quantification of the drug and its metabolites without altering the underlying pharmacology. The synthesis involves the N-demethylation of dextromethorphan to yield the intermediate, which is then re-methylated using a deuterated methyl source. semanticscholar.org This application demonstrates the value of the N-desmethylated morphinan structure as a versatile building block for creating sophisticated chemical probes to further investigate drug metabolism and disposition.
Table of Compounds Mentioned
| Compound Name | Abbreviation / Other Name |
|---|---|
| N-Desmethyl Dextrorphan | 3-Hydroxymorphinan, HOM |
| Dextromethorphan | DM |
| Dextrorphan | DXO, DOR |
| 3-Methoxymorphinan | MEM, N-desmethyl-dextromethorphan |
| Quinidine (B1679956) | Q |
| Codeine | |
| 3-hydroxymorphinan-O-glucuronide | HOMGlu |
| Dextrorphan-O-glucuronide | DORGlu |
| Quinine | |
| Dextropropoxyphene | |
| Methadone | |
| Propafenone | |
| Iodomethane-d3 |
Future Directions and Emerging Research Areas
Identification of Novel Pharmacological Targets and Mechanisms of Action
The primary mechanism of action for dextromethorphan (B48470) and its main metabolite, dextrorphan (B195859), involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor. nih.govresearchgate.netnih.gov These actions are central to their neuroprotective effects observed in preclinical models of various central nervous system (CNS) injuries. nih.govresearchgate.net Dextromethorphan also exhibits inhibitory effects on voltage-gated calcium channels and has been shown to suppress neurodegenerative inflammatory responses. nih.govresearchgate.net
Future research on N-Desmethyl Dextrorphan Hydrobromide will likely investigate its affinity and activity at these known targets. It is crucial to determine if N-demethylation of dextrorphan alters the binding profile at the NMDA and sigma-1 receptors. Furthermore, emerging research could uncover entirely new pharmacological targets for this metabolite. Given the complex pharmacology of its parent compounds, which also includes interactions with serotonin (B10506) and norepinephrine (B1679862) transporters and nicotinic acetylcholine (B1216132) receptors, a comprehensive screening of this compound against a wide array of receptors and enzymes is warranted. touro.edunih.govtouro.edu The potential for this compound to modulate neuroinflammation, a key factor in many neurodegenerative diseases, by inhibiting microglial activation presents a significant area for future investigation. researchgate.net
Development of Advanced Preclinical Models for Mechanistic Studies of Neurological Conditions
Preclinical studies have demonstrated the neuroprotective properties of dextromethorphan in various models of CNS injury, including focal and global ischemia, seizure, and traumatic brain injury. nih.govresearchgate.net Additionally, dextromethorphan has shown promise in models of Parkinson's disease by protecting dopamine (B1211576) neurons. nih.govclinicaltrials.gov These existing models provide a solid foundation for investigating the specific effects of this compound.
Future research should employ advanced preclinical models to dissect the precise mechanisms of action of this compound. This includes the use of transgenic animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Human in vitro models, such as those using Caco-2 cell monolayers, can be adapted to study the transport and permeability of this compound across the blood-brain barrier. nih.govresearchgate.net Furthermore, neuron-glia co-cultures can be utilized to assess the compound's ability to mitigate inflammation-mediated neurodegeneration. researchgate.net The development of more sophisticated in vitro systems, such as 3D human stem-cell-derived neuronal spheroids, could offer a more physiologically relevant platform to study the compound's effects on neuronal networks. nih.gov
Structure-Activity Relationship (SAR) Studies for Enhanced Receptor Selectivity and Potency
Structure-activity relationship (SAR) studies are fundamental in drug discovery for optimizing the pharmacological profile of a lead compound. drugdesign.orglongdom.org For dextromethorphan and its analogues, SAR studies aim to enhance receptor selectivity and potency, thereby improving therapeutic efficacy and minimizing off-target effects. The relationship between a molecule's three-dimensional structure and its interaction with a target site dictates its biological activity. longdom.org
Future SAR studies on this compound will be crucial. By synthesizing and evaluating a series of analogues with modifications at various positions of the morphinan (B1239233) scaffold, researchers can identify key structural determinants for activity at specific receptors. researchgate.netnih.gov For instance, understanding how the removal of the N-methyl group from dextrorphan influences its interaction with the NMDA receptor channel is a key starting point. nih.gov Computational methods can be employed to design analogues with predicted enhanced affinity for targets like the sigma-1 receptor or specific subtypes of NMDA receptors, such as those containing GluN2C or GluN2D subunits, which may offer a more targeted therapeutic approach. touro.edu The goal of these studies would be to generate compounds with improved potency and a more desirable pharmacological profile compared to the parent compounds.
Integration of Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)
The integration of omics technologies, such as proteomics and metabolomics, offers a powerful, unbiased approach to understanding the global cellular response to a compound. nih.govnih.gov By analyzing changes in the entire proteome and metabolome of cells or tissues exposed to this compound, researchers can identify novel pathways and mechanisms of action.
Future research should leverage these technologies to build a comprehensive picture of the biological effects of this compound. For example, proteomics analysis of neuronal cells treated with the compound could reveal alterations in protein expression related to synaptic plasticity, oxidative stress, or apoptosis. nih.gov Metabolomics could identify changes in key metabolic pathways, such as energy metabolism or neurotransmitter synthesis. nih.gov An integrated analysis of both proteomics and metabolomics data can provide a holistic view of the molecular interactions and cellular pathways disrupted or modulated by the compound, offering deeper insights into its neuroprotective mechanisms. nih.govnih.gov
Computational Chemistry and Molecular Modeling Approaches for Ligand-Receptor Interactions
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing detailed insights into how a ligand interacts with its receptor at the atomic level. mdpi.com These approaches can predict binding affinities and poses, guiding the design of more potent and selective molecules.
For this compound, molecular dynamics simulations can be employed to study its interaction with the TMD region of the NMDA receptor and the binding pocket of the sigma-1 receptor. mdpi.com By comparing the binding modes of N-Desmethyl Dextrorphan to those of dextromethorphan and dextrorphan, researchers can understand the impact of N-demethylation on receptor binding. These computational models can identify key amino acid residues involved in the interaction, providing valuable information for the rational design of new analogues with enhanced affinity and selectivity. mdpi.com Furthermore, these in silico methods can be used to screen virtual libraries of compounds based on the N-Desmethyl Dextrorphan scaffold, accelerating the discovery of new therapeutic agents for neurological disorders.
Q & A
Q. How can N-Desmethyl Dextrorphan Hydrobromide be identified and quantified in pharmaceutical formulations?
To ensure accurate identification and quantification, researchers should employ high-performance liquid chromatography (HPLC) with UV detection. A validated method involves preparing a sample solution (e.g., 100 µg/mL in 0.1 N hydrochloric acid) and comparing its UV absorption at 278 nm against a reference standard. For quantification, calculate peak response ratios between the sample and standard, adjusting for molecular weight differences . Infrared absorption (IR) can confirm structural integrity by matching spectra to authenticated standards after drying samples under vacuum over silica .
Q. What are the recommended methods for detecting impurities in this compound samples?
Impurity profiling requires multiple analytical approaches:
- Phenolic compounds : Add 3 N hydrochloric acid, ferric chloride TS, and potassium ferricyanide TS to the sample. A blue-green color indicates contamination, with acceptance criteria of no visible color development .
- N,N-Dimethylaniline : Compare photometric responses of sample and standard solutions after derivatization with acetic acid and sodium nitrite. The sample must not exceed 1.0% deviation from the standard .
- Residue on ignition : Ash the sample at 800°C; residual mass should not exceed 0.1% .
Q. What stability considerations are critical for storing this compound in laboratory settings?
Store the compound in a tightly sealed container under vacuum or desiccated conditions to prevent hydration. Avoid exposure to alkalis, oxidizing agents, and temperatures exceeding 25°C, as decomposition may release toxic NOx and HBr gases. Stability testing under ICH guidelines (e.g., 40°C/75% RH for accelerated studies) is recommended .
Advanced Research Questions
Q. What experimental approaches are used to study the neuroprotective effects of this compound in ischemic models?
Preclinical studies utilize focal brain ischemia models in rodents, where the compound is administered intravenously post-occlusion. Neuroprotection is assessed via:
- NMDA receptor antagonism : Measure inhibition of K+-stimulated ⁴⁵Ca²⁺ uptake in brain synaptosomes (IC₅₀ ≈ 200 µM) .
- Behavioral outcomes : Evaluate motor recovery and infarct volume reduction using MRI or histopathology .
- Dose-response analysis : Test escalating doses (e.g., 1–10 mg/kg) to establish therapeutic windows while monitoring adverse effects like hyperlocomotion in mice .
Q. How does pharmacokinetic variability of this compound affect experimental design in human studies?
Genetic polymorphisms in CYP2D6 significantly influence metabolism. To account for this:
- Phenotype stratification : Genotype subjects for CYP2D6 alleles (e.g., *4, *5, *10) to categorize into ultra-rapid, extensive, intermediate, or poor metabolizers .
- Sampling protocol : Collect plasma samples at multiple timepoints (0–24 hrs) to quantify parent compound and metabolites (e.g., dextrorphan) via LC-MS/MS .
- Data normalization : Use population pharmacokinetic models to adjust for covariates like age and liver function .
Q. What methodologies resolve contradictions in reported NMDA receptor affinity across species?
Discrepancies in receptor binding data arise from species-specific NMDA subunit composition. To address this:
- Comparative binding assays : Use radioligand displacement (e.g., [³H]MK-801) in synaptosomes from rats, mice, and primates .
- Molecular docking simulations : Model interactions with GluN2A/B subunits to identify structural determinants of affinity .
- In vivo cross-species validation : Replicate dosing regimens in rodents and non-human primates, monitoring behavioral endpoints (e.g., PCP substitution in rhesus monkeys) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
